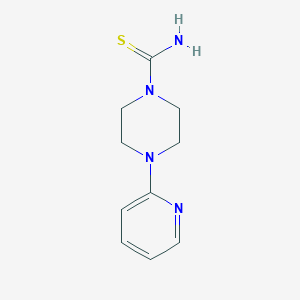
1-(2,4-Difluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,4-Difluorobenzoyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antihypertensive effects. The substitution of the piperazine ring with various benzoyl groups, as seen in the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, can lead to compounds with significant cytotoxicity against various cancer cell lines . Additionally, piperazine derivatives like N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine are important intermediates in the synthesis of antihypertensive drugs such as Doxazosin .
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is achieved by reacting 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . Similarly, the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for Doxazosin, is performed in a one-pot process starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce a wide range of functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine reveals a centrosymmetric molecule with the piperazine ring adopting a chair conformation. The nitrogen atom and three carbon atoms bonded to it are approximately in a plane, and the dihedral angle between the plane formed by the nitrogen, carbonyl carbon, and benzene ring is about 70° . This detailed structural information is crucial for understanding the molecular interactions and potential biological activity of these compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, primarily due to the reactivity of the piperazine nitrogen and the substituents on the benzoyl group. The nucleophilic substitution reaction used in the synthesis of these derivatives is a key example of the chemical reactivity of piperazine . The ability to introduce different substituents allows for the fine-tuning of the compound's chemical properties and, consequently, its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For instance, the cytotoxicity analysis of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives indicates that these compounds have long-term in situ stability, which is an important factor for their potential use as therapeutic agents . The crystal structure analysis provides insights into the compound's solid-state properties, which can affect its formulation and delivery as a drug .
Applications De Recherche Scientifique
Molecular Structure and Interactions
1-(2,4-Difluorobenzoyl)piperazine, as part of the piperazine family, has shown significant relevance in scientific research, especially in molecular chemistry. It's closely related to other halobenzoyl piperazines, exhibiting similar molecular conformations. However, these compounds differ in their intermolecular interactions. For instance, while some molecules are linked by hydrogen bonds forming a three-dimensional structure, others, like 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues, do not participate in hydrogen bonding (Mahesha et al., 2019).
Antimicrobial Potential
Compounds derived from 1-(2,4-Difluorobenzoyl)piperazine have been studied for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Medicinal Chemistry Applications
Piperazines, including derivatives of 1-(2,4-Difluorobenzoyl)piperazine, are considered privileged scaffolds in medicinal chemistry. They are found in various drugs and have shown potential as antibacterial agents, HIV-1 entry inhibitors, therapeutics against Alzheimer’s disease, and as components in drugs for chronic inflammatory pain. Notably, piperazinyl derivatives have demonstrated enhanced antimicrobial activities against drug-resistant pathogenic bacterial strains, highlighting their importance in drug discovery and development (Shroff et al., 2022).
Cytotoxicity in Cancer Research
Studies have also explored the cytotoxicity of 1-(2,4-Difluorobenzoyl)piperazine derivatives on various cancer cell lines. These studies provide valuable insights into the potential therapeutic applications of these compounds in oncology. The research demonstrates significant cell growth inhibitory activity on selected cancer cell lines, indicating the potential use of these compounds in cancer treatment (Yarim et al., 2012).
Safety and Hazards
The safety information available indicates that 1-(2,4-Difluorobenzoyl)piperazine is a combustible solid . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXBIPKSNLZMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





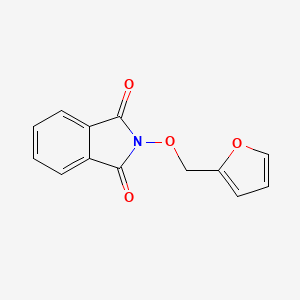
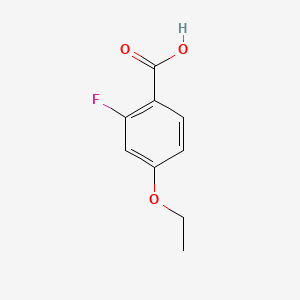
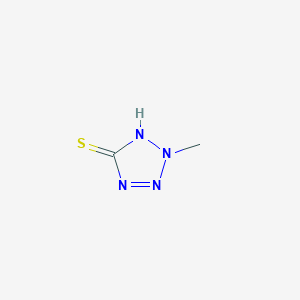


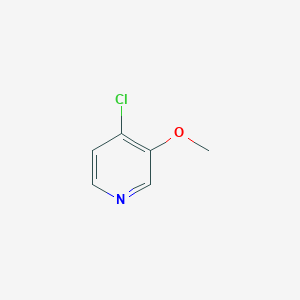


![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)
